molecular formula C9H12BrNO B2651465 2-(4-Bromo-2-methoxyphenyl)ethanamine CAS No. 139102-26-4

2-(4-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B2651465
CAS No.: 139102-26-4
M. Wt: 230.105
InChI Key: OTADZJZZPXOZQT-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-methoxyphenyl)ethanamine” is a chemical compound with the molecular formula C9H12BrNO . It is also known as Ethanone, 2-bromo-1-(4-methoxyphenyl)- .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 . This indicates that the compound contains nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Metabolism and Detection

In Vivo Metabolism Studies The in vivo metabolism of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine-related compounds has been studied in rats, identifying various metabolites. These findings highlight the complexity of metabolic pathways involved in processing such compounds in biological systems (Kanamori et al., 2002).

Analytical Detection Methods Analytical techniques, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), have been developed for detecting and quantifying derivatives of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine in biological samples, indicating the relevance of these compounds in toxicology and forensic science (Poklis et al., 2014).

Environmental Impact and Biodegradation

Environmental Biodegradation Research into compounds structurally related to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, such as methoxychlor, has revealed their biodegradation patterns in natural environments. These studies are crucial for understanding the environmental fate and ecological impact of such compounds (Satsuma & Masuda, 2012).

Toxicology and Public Health

Toxicology and Public Health Concerns The toxicological profiles and public health concerns of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine derivatives have been a subject of study, particularly focusing on their hallucinogenic properties and potential for abuse. Understanding these aspects is vital for public health and safety measures (Papoutsis et al., 2014).

Analytical Characterization

Characterization of Analogs Analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, closely related to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, has been reported. This includes the identification of new hallucinogenic substances in seized blotter papers, underscoring the importance of analytical techniques in monitoring and controlling the distribution of such compounds (Zuba & Sekuła, 2013).

Future Directions

The future directions for research on “2-(4-Bromo-2-methoxyphenyl)ethanamine” could include further investigation into its synthesis, metabolism, and mechanism of action. Additionally, more research is needed to fully understand its safety profile and potential applications .

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADZJZZPXOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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